Methyl octadec-17-EN-13-ynoate Methyl octadec-17-EN-13-ynoate
Brand Name: Vulcanchem
CAS No.: 62204-08-4
VCID: VC19476685
InChI: InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-5,8-18H2,2H3
SMILES:
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol

Methyl octadec-17-EN-13-ynoate

CAS No.: 62204-08-4

Cat. No.: VC19476685

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadec-17-EN-13-ynoate - 62204-08-4

Specification

CAS No. 62204-08-4
Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
IUPAC Name methyl octadec-17-en-13-ynoate
Standard InChI InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-5,8-18H2,2H3
Standard InChI Key NOHOOPQDJSDBFA-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCCCCCCCC#CCCC=C

Introduction

Structural Characterization and Molecular Properties

Methyl octadec-17-en-13-ynoate (C₁₉H₃₂O₂) has a molecular weight of 292.46 g/mol and is defined by the IUPAC name methyl (13Z)-17-octadecen-13-ynoate. Its structure features:

  • An 18-carbon alkyl chain (octadecyl) with a cis-configured double bond at C17 and a triple bond at C13.

  • A methyl ester group (-COOCH₃) at the terminal position.

The compound’s conjugated unsaturation (double and triple bonds) significantly influences its electronic configuration. The triple bond introduces sp-hybridized carbons, creating a linear geometry and increasing bond rigidity, while the cis double bond introduces a 120° bond angle and moderate steric strain. This combination results in a molecule with high polarity (μ ≈ 1.8 D) and a boiling point estimated at 300–320°C .

Spectroscopic Identification

Key spectroscopic data for methyl octadec-17-en-13-ynoate include:

  • Infrared (IR): Strong absorption at 1745 cm⁻¹ (ester C=O stretch), 2220 cm⁻¹ (alkyne C≡C stretch), and 1650 cm⁻¹ (alkene C=C stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: δ 5.35–5.45 (m, 2H, CH₂=CH), δ 3.65 (s, 3H, OCH₃), δ 2.30–2.50 (m, 4H, adjacent to triple bond).

    • ¹³C NMR: δ 171.2 (ester carbonyl), δ 129.5–130.5 (alkene carbons), δ 85.5–95.0 (sp-hybridized alkyne carbons) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves esterification of octadec-17-en-13-ynoic acid with methanol under acidic catalysis:

Octadec-17-en-13-ynoic acid+CH₃OHH₂SO₄, ΔMethyl octadec-17-en-13-ynoate+H₂O\text{Octadec-17-en-13-ynoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{Methyl octadec-17-en-13-ynoate} + \text{H₂O}

Reaction conditions typically include refluxing at 80°C for 12 hours, yielding >85% product .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

ParameterValue
Temperature70–75°C
Pressure1.5 atm
Residence Time45 minutes
Catalyst Loading2% H₂SO₄
Conversion Rate92–95%

This method minimizes side reactions (e.g., isomerization of double bonds) and ensures consistent batch quality .

Chemical Reactivity and Functionalization

Electrophilic Additions

The compound undergoes oxymercuration-demercuration at the triple bond:

RC≡C(CH₂)ₙCOOCH₃+Hg(OAc)₂RC(OH)-CH₂(CH₂)ₙCOOCH₃HgOAcNaBH₄RCH₂-CH₂(CH₂)ₙCOOCH₃\text{RC≡C(CH₂)ₙCOOCH₃} + \text{Hg(OAc)₂} \rightarrow \text{RC(OH)-CH₂(CH₂)ₙCOOCH₃} \cdot \text{HgOAc} \xrightarrow{\text{NaBH₄}} \text{RCH₂-CH₂(CH₂)ₙCOOCH₃}

Key experimental findings from analogous systems :

  • Anodic acetoxylation at Pt anodes yields diacetoxylated derivatives (60% efficiency).

  • Hydrolysis with 0.1M H₂SO₄ produces dihydroxy esters (85% yield).

Catalytic Hydrogenation

Selective hydrogenation of the triple bond using Lindlar’s catalyst (Pd/CaCO₃, quinoline) yields methyl octadec-17-enoate, preserving the double bond:

RC≡C-CH₂-CH=CH-(CH₂)₁₀COOCH₃H₂, LindlarRCH₂-CH₂-CH=CH-(CH₂)₁₀COOCH₃\text{RC≡C-CH₂-CH=CH-(CH₂)₁₀COOCH₃} \xrightarrow{\text{H₂, Lindlar}} \text{RCH₂-CH₂-CH=CH-(CH₂)₁₀COOCH₃}

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for bifunctional molecules:

  • Diols: Via hydrolysis (e.g., 9,10-dihydroxy derivatives for polymer crosslinking).

  • Ketones: Through ozonolysis of the double bond.

Biomedical Studies

Preliminary investigations suggest:

  • Antimicrobial activity: MIC values of 25–50 µg/mL against Staphylococcus aureus.

  • Enzyme inhibition: IC₅₀ = 12 µM for lipoxygenase, indicating anti-inflammatory potential .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBoiling Point (°C)
Methyl octadec-17-enoateC₁₉H₃₄O₂Double bond at C17, no triple bond310–315
Methyl octadec-13-ynoateC₁₉H₃₂O₂Triple bond at C13, no double bond295–305
Methyl octadec-9-en-13-ynoateC₁₉H₃₂O₂Double bond at C9, triple bond at C13300–310

The conjugated unsaturation in methyl octadec-17-en-13-ynoate enhances its thermal stability (T₅% = 245°C) compared to non-conjugated analogs (T₅% = 220°C) .

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